![molecular formula C17H20N4S4 B389403 2-methyl-5-[(2,4,6-trimethyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B389403.png)
2-methyl-5-[(2,4,6-trimethyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzyl)sulfanyl]-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-({2,4,6-trimethyl-3-[(5-methyl(1,3,4-thiadiazol-2-ylthio))methyl]phenyl}methylthio)-1,3,4-thiadiazole is a complex organic compound characterized by its unique structure, which includes multiple thiadiazole rings and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-({2,4,6-trimethyl-3-[(5-methyl(1,3,4-thiadiazol-2-ylthio))methyl]phenyl}methylthio)-1,3,4-thiadiazole typically involves multiple steps, starting with the preparation of the thiadiazole rings. Common synthetic routes include the cyclization of appropriate precursors under controlled conditions. Reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-Methyl-5-({2,4,6-trimethyl-3-[(5-methyl(1,3,4-thiadiazol-2-ylthio))methyl]phenyl}methylthio)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole rings to more reduced forms, such as thiols.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or thiadiazole rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the aromatic ring or thiadiazole rings.
科学的研究の応用
2-Methyl-5-({2,4,6-trimethyl-3-[(5-methyl(1,3,4-thiadiazol-2-ylthio))methyl]phenyl}methylthio)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Industry: Used in the development of new materials with specific properties, such as conductivity or stability.
作用機序
The mechanism of action of 2-Methyl-5-({2,4,6-trimethyl-3-[(5-methyl(1,3,4-thiadiazol-2-ylthio))methyl]phenyl}methylthio)-1,3,4-thiadiazole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-Methyl-1,3,4-thiadiazole: A simpler thiadiazole derivative with fewer methyl groups.
5-Methyl-1,3,4-thiadiazole-2-thiol: Another thiadiazole derivative with a thiol group.
2,4,6-Trimethylphenyl derivatives: Compounds with similar aromatic ring structures but different substituents.
Uniqueness
2-Methyl-5-({2,4,6-trimethyl-3-[(5-methyl(1,3,4-thiadiazol-2-ylthio))methyl]phenyl}methylthio)-1,3,4-thiadiazole is unique due to its combination of multiple thiadiazole rings and methyl groups, which confer specific chemical and biological properties not found in simpler derivatives. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C17H20N4S4 |
|---|---|
分子量 |
408.6g/mol |
IUPAC名 |
2-methyl-5-[[2,4,6-trimethyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]phenyl]methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C17H20N4S4/c1-9-6-10(2)15(8-23-17-21-19-13(5)25-17)11(3)14(9)7-22-16-20-18-12(4)24-16/h6H,7-8H2,1-5H3 |
InChIキー |
DEOBGRMQTNOQRA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1CSC2=NN=C(S2)C)C)CSC3=NN=C(S3)C)C |
正規SMILES |
CC1=CC(=C(C(=C1CSC2=NN=C(S2)C)C)CSC3=NN=C(S3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-methyl-2,9-dioxo-2H-furo[2,3-h]chromen-8(9H)-ylidene)methyl]phenyl acetate](/img/structure/B389320.png)
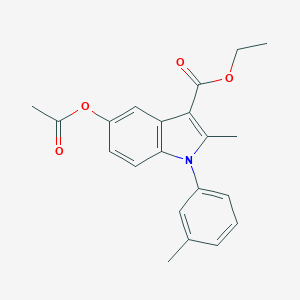
![N-(4-methoxyphenyl)-N'-[(8Z)-4-methyl-2,9-dioxo-2H-furo[2,3-h]chromen-8(9H)-ylidene]acetohydrazide](/img/structure/B389324.png)
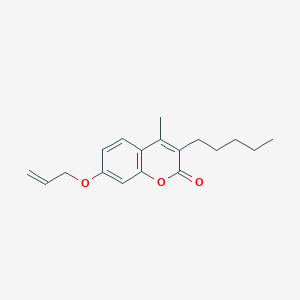
![6,6,8-trimethyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B389328.png)
![6-Amino-3-tert-butyl-4-(4-hydroxy-3-methoxy-phenyl)-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B389329.png)
![2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B389330.png)
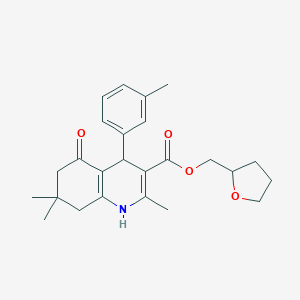
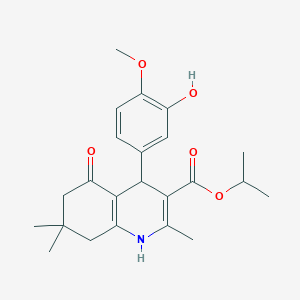
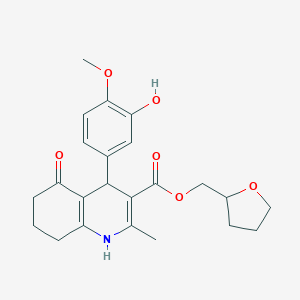
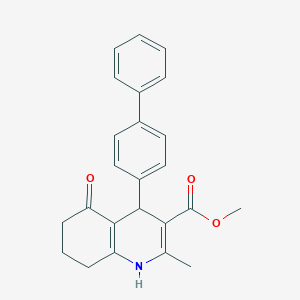
![3-(4-chlorophenyl)-11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389338.png)
![2-[(7-tert-butyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B389340.png)
![11-(6-bromo-1,3-benzodioxol-5-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389343.png)
